Pazopanib

Übersicht

Beschreibung

Pazopanib is a potent and selective multi-targeted receptor tyrosine kinase inhibitor. It is primarily used as an anti-cancer medication, marketed under the brand name Votrient. This compound is approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma. It works by inhibiting tumor growth and angiogenesis, which is the formation of new blood vessels that supply the tumor with nutrients and oxygen .

Wissenschaftliche Forschungsanwendungen

Pazopanib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, this compound is used as a first-line treatment for metastatic renal cell carcinoma and soft tissue sarcoma . It has shown efficacy in inhibiting tumor growth and angiogenesis, making it a valuable tool in cancer therapy . In addition, this compound has been studied for its potential therapeutic properties in patients with aggressive fibromatosis, ovarian cancer, and non-small cell lung cancer .

Wirkmechanismus

- Its primary targets include vascular endothelial growth factor receptor (VEGFR)-1, VEGFR-2, VEGFR-3, platelet-derived growth factor receptor-alpha (PDGFR-α), PDGFR-β, and c-kit .

- Downstream effects involve reduced tumor interstitial fluid pressure, increased tumor apoptosis, and hypoxia in cancer cells .

- The compound’s ADME properties (absorption, distribution, metabolism, and excretion) impact its bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Pazopanib is a second-generation multitargeted tyrosine kinase inhibitor against vascular endothelial growth factor receptor-1, -2, and -3, platelet-derived growth factor receptor-alpha, platelet-derived growth factor receptor-beta, and c-kit . These receptor targets are part of the angiogenesis pathway that facilitates the formation of tumor blood vessel for tumor survival and growth .

Cellular Effects

This compound blocks the proteins (kinases) from sending signals to cancer cells to grow . Blocking the signals causes the cancer cells to die . This compound can also stop the cancer cells from developing new blood vessels . This reduces their supply of oxygen and nutrients, so that the tumor shrinks or stops growing .

Molecular Mechanism

This compound is a multiple kinase inhibitor that limits tumor growth by targeting angiogenesis via inhibition of enzymes including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), c-KIT and FGFR . It blocks tumour growth and inhibits angiogenesis .

Temporal Effects in Laboratory Settings

The efficacy and safety of this compound have been demonstrated in several clinical trials, and subsequently confirmed in studies in real-world clinical practice . In addition to its clinical benefit and good safety profile, quality of life results for this compound, which compare favorably to sunitinib, make it a good option in the first-line treatment of patients .

Dosage Effects in Animal Models

Administration of this compound (10 mg·kg-1·d-1, i.p., for 10 days) exerted significant anti-inflammatory and neuronal protective effects, and improved motor abilities impaired by LPS in the mice .

Metabolic Pathways

This compound is a potent and selective multi-targeted receptor tyrosine kinase inhibitor that blocks tumour growth and inhibits angiogenesis . It is involved in the angiogenesis pathway that facilitates the formation of tumour blood vessel for tumour survival and growth .

Transport and Distribution

This compound is taken orally and reaches steady state concentrations of >15 μg/ml . This concentration is high enough to observe maximal inhibition of VEGFR2 phosphorylation and some anti-tumour activity .

Vorbereitungsmethoden

Pazopanib hydrochloride can be prepared through various synthetic routes. One method involves the preparation of a crystalline form of this compound hydrochloride, characterized by specific X-ray diffraction patterns . The preparation process includes steps such as spray drying techniques, hot melt extrusion strategy, micronization, and nano milling technologies . Additionally, a four-component self-nanoemulsifying drug delivery system has been developed to enhance the solubility and dissolution of this compound hydrochloride .

Analyse Chemischer Reaktionen

Pazopanib undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. Major products formed from these reactions include different polymorphic forms of this compound hydrochloride, which have distinct physical properties such as solubility .

Vergleich Mit ähnlichen Verbindungen

Pazopanib is often compared with other tyrosine kinase inhibitors such as sunitinib and axitinib. While all three compounds target similar receptors, this compound has a unique profile in terms of its efficacy and tolerability . Studies have shown that this compound has a comparable efficacy to sunitinib but may offer a better tolerability profile . Other similar compounds include sorafenib and imatinib, which also target multiple tyrosine kinases but have different clinical applications and side effect profiles .

Eigenschaften

IUPAC Name |

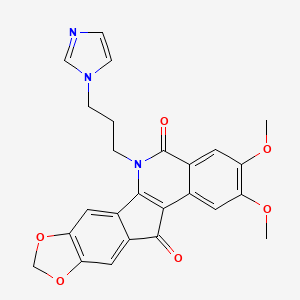

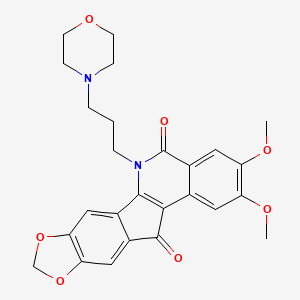

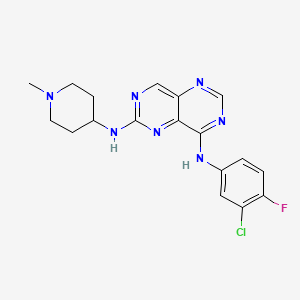

5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIHSIWYWATEQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048733 | |

| Record name | Pazopanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Pazopanib is a second-generation multitargeted tyrosine kinase inhibitor against vascular endothelial growth factor receptor-1, -2, and -3, platelet-derived growth factor receptor-alpha, platelet-derived growth factor receptor-beta, and c-kit. These receptor targets are part of the angiogenesis pathway that facilitates the formation of tumour blood vessel for tumour survival and growth., Brain metastases occur in more than one-third of metastatic breast cancer patients whose tumors overexpress HER2 or are triple negative. /SRP: triple negative = breast cancers lacking all three common targets of chemotherapy: the estrogen receptor, the progesterone receptor and Her2/neu, the epidermal growth factor receptor 2/ Brain colonization of cancer cells occurs in a unique environment, containing microglia, oligodendrocytes, astrocytes, and neurons. Although a neuroinflammatory response has been documented in brain metastasis, its contribution to cancer progression and therapy remains poorly understood. Using an experimental brain metastasis model, we characterized the brain metastatic microenvironment of brain tropic, HER2-transfected MDA-MB-231 human breast carcinoma cells (231-BR-HER2). A previously unidentified subpopulation of metastasis-associated astrocytes expressing phosphorylated platelet-derived growth factor receptor beta (at tyrosine 751; p751-PDGFRbeta) was identified around perivascular brain micrometastases. p751-PDGFRbeta(+) astrocytes were also identified in human brain metastases from eight craniotomy specimens and in primary cultures of astrocyte-enriched glial cells. Previously, /it was/ reported that pazopanib, a multispecific tyrosine kinase inhibitor, prevented the outgrowth of 231-BR-HER2 large brain metastases by 73%. /In this study/ the effect of pazopanib on the brain neuroinflammatory microenvironment /was evaluated/. Pazopanib treatment resulted in 70% (P = 0.023) decrease of the p751-PDGFRbeta(+) astrocyte population, at the lowest dose of 30 mg/kg, twice daily. Collectively, the data identify a subpopulation of activated astrocytes in the subclinical perivascular stage of brain metastases and show that they are inhibitable by pazopanib, suggesting its potential to prevent the development of brain micrometastases in breast cancer patients. | |

| Record name | Pazopanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pazopanib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

444731-52-6 | |

| Record name | Pazopanib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444731-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pazopanib [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444731526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazopanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 444731-52-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pazopanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAZOPANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RN5DR86CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pazopanib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Pazopanib?

A1: this compound is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves inhibiting vascular endothelial growth factor receptors (VEGFR-1, -2, -3) [, , , , ]. By inhibiting these receptors, this compound disrupts angiogenesis, the formation of new blood vessels, which is essential for tumor growth and progression.

Q2: Does this compound inhibit other targets besides VEGFRs?

A2: Yes, in addition to VEGFRs, this compound also inhibits platelet-derived growth factor receptors (PDGFR-α and -β), fibroblast growth factor receptors (FGFR-1 and -3), and the cytokine receptor c-KIT [, , , ]. These targets are also implicated in tumor growth, proliferation, and survival.

Q3: What are the downstream effects of this compound's inhibitory actions?

A3: this compound's inhibition of multiple tyrosine kinases leads to various downstream effects, including:

- Inhibition of angiogenesis: Reduced tumor vascularization, limiting nutrient and oxygen supply to the tumor [, , , ].

- Inhibition of tumor cell proliferation: Directly targeting tumor cells and impeding their growth [, , , ].

- Induction of tumor cell apoptosis: Promoting programmed cell death in tumor cells [, ].

- Modulation of the tumor microenvironment: Affecting the interplay between tumor cells, stromal cells, and immune cells [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C21H23N7O2S, and its molecular weight is 437.53 g/mol. (Information not available in provided documents).

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research articles do not contain specific spectroscopic data, such as NMR or IR spectra, for this compound.

Q6: Are there any studies on the compatibility and stability of this compound in different formulations?

A6: Yes, research has explored the development of self-microemulsifying drug delivery systems (SMEDDS) for this compound to improve its solubility and oral absorption []. Studies have also investigated the impact of different excipients and storage conditions on the stability of this compound formulations [, , ].

Q7: Does this compound exhibit any catalytic properties?

A7: this compound is not known to possess catalytic properties. Its mechanism of action primarily involves competitive inhibition of tyrosine kinases, rather than catalyzing chemical reactions.

Q8: Have computational methods been employed to study this compound?

A8: While the provided articles don't delve deeply into computational studies, they highlight the potential for using computational chemistry and modeling to investigate this compound's interactions with its targets [, ]. These techniques could help explore structure-activity relationships, predict potential drug interactions, and optimize dosing regimens.

Q9: How do structural modifications of this compound affect its activity and selectivity?

A9: While the provided research papers do not extensively cover SAR studies, they suggest that subtle changes in the chemical structure of this compound could significantly impact its binding affinity for different tyrosine kinases, influencing its potency and selectivity profile [, ].

Q10: What are the challenges in formulating this compound, and how are they addressed?

A10: this compound exhibits poor water solubility, posing challenges for its formulation and oral bioavailability []. Researchers have explored various strategies to overcome this limitation, including the development of SMEDDS, solid dispersions, and other enabling formulation technologies []. These approaches aim to improve this compound's dissolution rate and absorption, enhancing its therapeutic efficacy.

Q11: How do SHE regulations apply to the development and use of this compound?

A11: The development, manufacturing, and clinical use of this compound adhere to strict Safety, Health, and Environment (SHE) regulations. These regulations ensure the safe handling of the drug substance, minimize environmental impact during manufacturing, and prioritize patient safety throughout clinical trials and post-marketing surveillance [, ].

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A12: this compound exhibits variable absorption and is primarily metabolized by the liver, involving cytochrome P450 enzymes, mainly CYP3A4 [, , ]. Co-administration with drugs affecting CYP3A4 activity can lead to drug interactions, necessitating dose adjustments or alternative medications. The provided research suggests that therapeutic drug monitoring could be beneficial in optimizing this compound therapy [, ].

Q13: What preclinical models have been used to investigate this compound's efficacy?

A14: this compound's efficacy has been extensively studied in preclinical models, including in vitro cell-based assays and in vivo animal models of various cancers [, , , , ]. These models provide valuable insights into the drug's mechanism of action, antitumor activity, and potential for clinical translation.

Q14: What are the key findings from clinical trials evaluating this compound in different cancer types?

A15: Clinical trials have established this compound's efficacy in treating advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS) [, , , , , , ]. Studies have demonstrated its ability to prolong progression-free survival and improve overall survival in these patient populations.

Q15: What are the known mechanisms of resistance to this compound?

A15: Resistance to this compound can arise through various mechanisms, including:

- Activation of alternative signaling pathways: Tumor cells can bypass this compound's inhibitory effects by activating other signaling cascades that promote cell survival and proliferation [].

- Upregulation of target expression: Increased levels of target tyrosine kinases can reduce this compound's efficacy [, ].

- Emergence of mutations in target kinases: Mutations in the binding sites of this compound can hinder its ability to inhibit these kinases effectively [, ].

Q16: What are the common side effects associated with this compound treatment?

A17: this compound can cause various side effects, with the most common being diarrhea, hypertension, hair color changes, nausea, anorexia, and vomiting [, ]. Careful monitoring and management of these side effects are crucial for ensuring patient safety and treatment adherence.

Q17: Are there any ongoing efforts to improve the delivery and targeting of this compound?

A18: Researchers are actively exploring novel drug delivery systems and targeting strategies to enhance this compound's therapeutic index []. These efforts aim to deliver the drug more effectively to tumor sites while minimizing off-target effects, potentially improving efficacy and reducing toxicity.

Q18: Are there any specific biomarkers being investigated for this compound therapy?

A19: Research on biomarkers for this compound is ongoing [, ]. Identifying predictive biomarkers could help select patients most likely to benefit from treatment, while pharmacodynamic biomarkers could aid in monitoring treatment response and guiding dose adjustments.

Q19: What analytical methods are used to measure this compound concentrations in biological samples?

A20: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is commonly used to quantify this compound concentrations in biological samples like plasma []. These methods allow for accurate and sensitive measurements of drug levels, aiding in pharmacokinetic studies and therapeutic drug monitoring.

Q20: Are there any efforts to develop more rapid and convenient methods for this compound monitoring?

A21: Yes, researchers are exploring alternative analytical techniques, such as those based on spectrometry, to develop more rapid and patient-friendly methods for monitoring this compound concentrations []. These advancements could facilitate real-time dose adjustments and personalize treatment regimens.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.